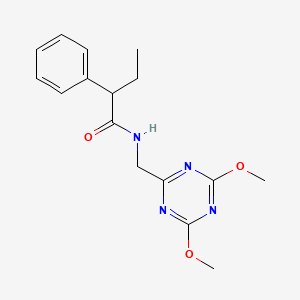

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” is a derivative of 1,3,5-triazine, which is a heterocyclic compound with the formula C3H3N3. This compound has a six-membered ring structure, similar to benzene, but with three carbon atoms replaced by nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a triazine ring attached to a phenylbutanamide group via a methylene bridge. The triazine ring would be substituted with two methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, triazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the ring positions .Aplicaciones Científicas De Investigación

Efficient Condensing Agent for Amide and Ester Formation

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide has been identified as an efficient condensing agent in the synthesis of amides and esters. The compound, in its variant form as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines to yield corresponding amides in good yields. It also enables the esterification of carboxylic acids in the presence of alcohols, offering a practical method for ester and amide formation under atmospheric conditions without the need for solvent drying. The simplicity and efficiency of this method make it a valuable tool in organic synthesis (Kunishima et al., 1999).

Bioconjugation with Hyaluronic Acid

In the context of bioconjugation, DMTMM has been compared to traditional EDC/NHS activation chemistry for the ligation of amines to hyaluronic acid (HA). DMTMM demonstrated superior yields across various substrates without the necessity for pH control, which is crucial for EDC/NHS conjugation. This finding highlights DMTMM's potential as a more efficient chemical tool for synthesizing HA derivatives for biomedical and pharmaceutical applications, underscoring its versatility and efficiency in bioconjugation processes (D’Este, Eglin, & Alini, 2014).

Synthesis of 2-Oxazolines

Another application involves the synthesis of 2-oxazolines from carboxylic acids using a derivative of this compound under mild conditions. The process yields 2-oxazolines in excellent yield at room temperature, demonstrating the compound's utility in facilitating reactions that form valuable heterocyclic compounds, which are of interest in various fields including pharmaceuticals and materials science (Bandgar & Pandit, 2003).

Electrochemical Behavior Study

The electrochemical behavior of triazine derivatives, including those related to this compound, has been studied to understand their reduction processes. These studies are crucial for applications in electrochemical sensors, organic electronics, and the development of novel electrochemical synthesis methods (Farzinnejad et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amide synthesis pathway . The compound facilitates the formation of amides from the corresponding carboxylic acid and amine . This reaction is one of the most common in organic chemistry .

Pharmacokinetics

It’s worth noting that the by-product of the reaction with this compound is highly water-soluble , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is particularly useful in peptide synthesis . The compound has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions proceed under atmospheric conditions without drying of the solvent . Additionally, the compound’s action can be mediated in alcohol and aqueous solutions .

Safety and Hazards

As with any chemical compound, handling “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye/face protection, and it should not be ingested or inhaled .

Direcciones Futuras

The study of triazine derivatives is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide” could potentially be of interest in these areas, depending on its specific physical and chemical properties.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are used as condensing agents in biochemical reactions . They are involved in the condensation of carboxylic acids and amines to form corresponding amides

Molecular Mechanism

Similar compounds like DMTMM are known to form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This results in the formation of corresponding carboxylic derivatives

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-4-12(11-8-6-5-7-9-11)14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h5-9,12H,4,10H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMQWPOBNJUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)